molecular formula C25H23NO5 B15158361 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid

Cat. No.: B15158361
M. Wt: 417.5 g/mol
InChI Key: DFSBFNQOGULCOD-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid is a synthetic organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of 9H-fluoren-9-ylmethanol with chloroformate to form the Fmoc-chloride. This intermediate is then reacted with the amino acid derivative to yield the protected amino acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acid after Fmoc removal, oxidized derivatives, and substituted phenoxybutanoic acids .

Scientific Research Applications

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid
  • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid
  • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid

Uniqueness

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid

InChI

InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)

InChI Key

DFSBFNQOGULCOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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